molecular formula C49H42BP B579593 Benzyltriphenylphosphonium tetraphenylborate CAS No. 16893-58-6

Benzyltriphenylphosphonium tetraphenylborate

Cat. No. B579593
CAS RN: 16893-58-6
M. Wt: 672.659
InChI Key: NOUHQZUYSNGQFF-UHFFFAOYSA-N
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Description

Benzyltriphenylphosphonium tetraphenylborate is a chemical compound with the molecular formula C49H42BP . It is used as a reactant for stereoselective azidolysis of vinyl epoxides, enantioselective aziridination, and Friedel-Crafts cyclization for asymmetric synthesis of dihydrexidine .


Chemical Reactions Analysis

Benzyltriphenylphosphonium Chloride, a related compound, is a quaternary phosphonium salt mainly used in organic synthesis as a Wittig reagent and as a phase transfer catalyst in the production of fluoroelastomers and printing inks . Sodium tetraphenylborate allows N2 to displace the chloride ligand, which is removed from solution as a precipitate of sodium chloride .


Physical And Chemical Properties Analysis

Benzyltriphenylphosphonium Chloride is a white to off-white powder. It is highly soluble in water and polarizable solvents . The molecular weight of Benzyltriphenylphosphonium tetraphenylborate is 672.64 .

Scientific Research Applications

Safety And Hazards

Benzyltriphenylphosphonium Chloride is considered hazardous. It causes serious eye damage, may cause respiratory irritation, and causes damage to organs through prolonged or repeated exposure. It is fatal if swallowed or if inhaled . It is recommended to wear suitable protective equipment, avoid dust formation, use only under a chemical fume hood, do not breathe dust/fume/gas/mist/vapors/spray, do not ingest, and if swallowed then seek immediate medical assistance .

Future Directions

The development of benzyltriphenylphosphonium salts as alkyl radical precursors using photoredox catalysis is described . Depending on substituents, the benzylic radicals may couple to form C–C bonds or abstract a hydrogen atom to form C–H bonds . This could open up new avenues for the synthesis of complex organic compounds.

properties

IUPAC Name

benzyl(triphenyl)phosphanium;tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22P.C24H20B/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,21H2;1-20H/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUHQZUYSNGQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H42BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672986
Record name Benzyl(triphenyl)phosphanium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyltriphenylphosphonium tetraphenylborate

CAS RN

16893-58-6
Record name Benzyl(triphenyl)phosphanium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
BA Arbuzov, YV Belkin, NA Polezhaeva… - Bulletin of the Academy …, 1977 - Springer
… of dealkylation of (II) and (III) by TPP is provided by the products of these reactions in the presence of NaBPh4; we isolated salt (VI) and benzyltriphenylphosphonium tetraphenylborate (…
Number of citations: 7 link.springer.com
W Huang, SH Zhao, GP Dong - … , Sulfur, and Silicon and the Related …, 2014 - Taylor & Francis
The thermal decomposition of (substituted methyl)triphenylphosphonium tetraphenylborates, which can also be generated in situ from the corresponding phosphonium halide and …
Number of citations: 3 www.tandfonline.com

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